PKI-179 hydrochloride is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] This pathway is often dysregulated in various cancers, making it an attractive target for anticancer drug discovery. [] While not a naturally occurring compound, PKI-179 hydrochloride serves as a basis for developing multi-target inhibitors that demonstrate improved efficacy compared to single-target agents. []
PKI-179 hydrochloride is a small molecule compound recognized as a potent dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin, commonly referred to as PI3K/mTOR. This compound has garnered significant attention in cancer research due to its ability to inhibit various isoforms of PI3K, making it an important candidate for therapeutic applications in oncology. The molecular formula for PKI-179 hydrochloride is C₁₈H₂₃ClN₄O₄S, and its CAS number is 1463510-35-1. Its structural features include a morpholine group, which contributes to its biological activity and pharmacokinetic properties.
PKI-179 hydrochloride is classified under the category of small molecule inhibitors, specifically targeting the PI3K/mTOR signaling pathway. It is synthesized through various chemical methods, which are proprietary and not publicly detailed. The compound has been primarily developed for research purposes, particularly in the fields of cancer biology and neuroprotection .
The synthesis of PKI-179 hydrochloride involves several steps that typically include:
The synthesis often requires controlled reaction conditions, including temperature and solvent choice, to optimize product formation. Industrial production would utilize automated reactors with stringent quality control measures .
PKI-179 hydrochloride features a complex molecular structure that includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule .
PKI-179 hydrochloride can undergo several chemical reactions:
Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used. Reaction conditions are carefully monitored to ensure optimal yields .
The products formed from these reactions depend on the specific conditions employed, leading to various derivatives that may exhibit different biological activities.
PKI-179 hydrochloride acts primarily by inhibiting the activity of PI3K and mTOR proteins. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.
The compound has demonstrated potent inhibition with IC50 values in the nanomolar range (e.g., 22 nM for MDA361 cells), indicating its effectiveness in blocking cell proliferation in cancer models. Additionally, it has shown potential neuroprotective effects by modulating signaling pathways implicated in neurodegenerative diseases.
PKI-179 hydrochloride is characterized by:
Key chemical properties include:
These properties are critical for determining its handling requirements in laboratory settings .
PKI-179 hydrochloride is primarily utilized in scientific research focused on:
Additionally, it has been studied for potential synergistic effects when combined with other chemotherapeutic agents, aiming to enhance therapeutic efficacy while minimizing resistance mechanisms in cancer treatments.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6